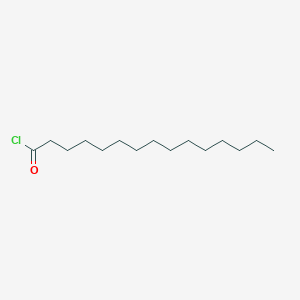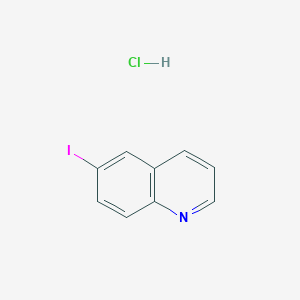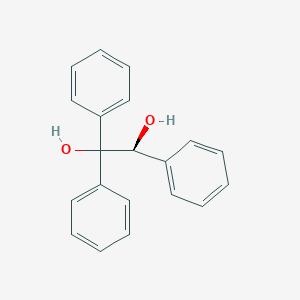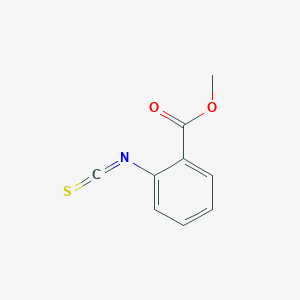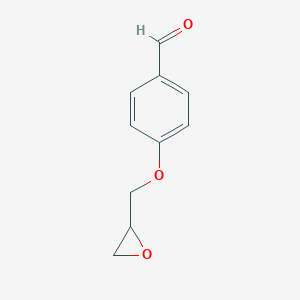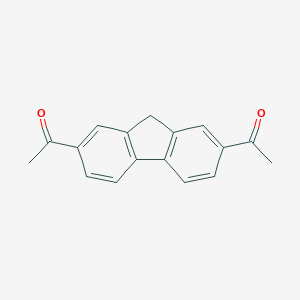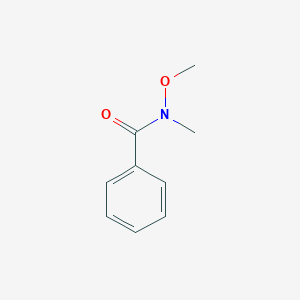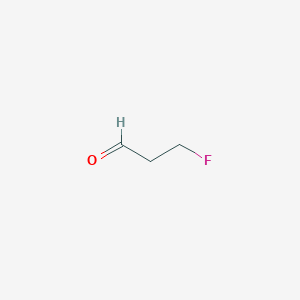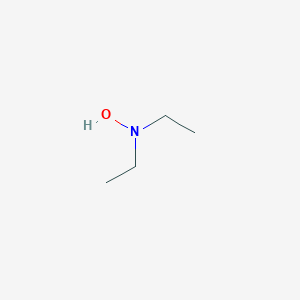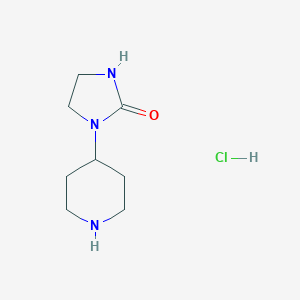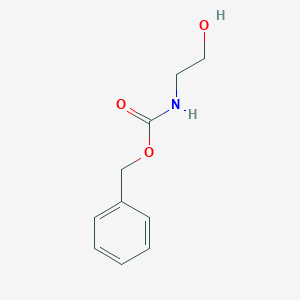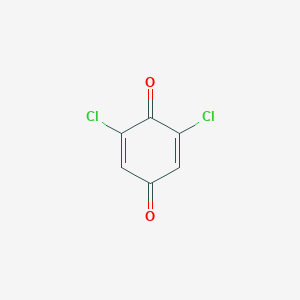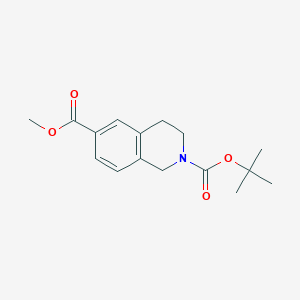
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as MPEP, is a chalcone derivative that has gained interest in the scientific community due to its potential therapeutic applications. MPEP has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a promising candidate for the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mécanisme D'action
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is able to modulate glutamatergic neurotransmission and reduce the hyperexcitability that is often associated with neurological disorders.
Effets Biochimiques Et Physiologiques
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been found to have a variety of biochemical and physiological effects. In addition to its activity as an mGluR5 antagonist, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA. 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has also been found to reduce inflammation and oxidative stress, which are thought to play a role in the pathogenesis of many neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone does have some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological disorders. Additionally, there is a need for further investigation into the potential off-target effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and other mGluR5 antagonists. Finally, research is needed to better understand the long-term effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone on brain function and behavior.
Méthodes De Synthèse
The synthesis of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone involves the condensation of 4'-hydroxy-3-methoxyacetophenone with 2-(1-pyrrolidinyl)ethanone, followed by the addition of phenylboronic acid and subsequent Suzuki coupling with 4-fluorobenzaldehyde. The resulting compound is then demethylated using boron tribromide to yield 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone.
Applications De Recherche Scientifique
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on Fragile X syndrome, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone was found to improve cognitive function and reduce hyperactivity in a mouse model of the disorder. Additionally, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to reduce dyskinesia in a rat model of Parkinson's disease and to decrease drug-seeking behavior in a rat model of addiction.
Propriétés
Numéro CAS |
15288-31-0 |
|---|---|
Nom du produit |
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone |
Formule moléculaire |
C28H29NO3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(E)-3-(3-methoxyphenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H29NO3/c1-31-26-11-7-8-22(20-26)21-27(23-9-3-2-4-10-23)28(30)24-12-14-25(15-13-24)32-19-18-29-16-5-6-17-29/h2-4,7-15,20-21H,5-6,16-19H2,1H3/b27-21+ |
Clé InChI |
MTQWJFCEUWQEDF-SZXQPVLSSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canonique |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



